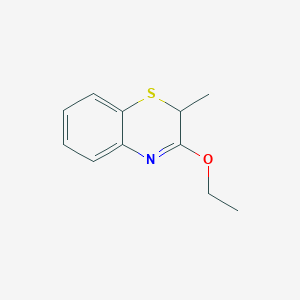

2-Methyl-3-ethoxy-2H-1,4-benzothiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-ethoxy-2H-1,4-benzothiazine, also known as this compound, is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine derivatives is their use as anti-inflammatory and analgesic agents. Research indicates that compounds within this class exhibit significant inhibition of carrageenan-induced edema in animal models, suggesting their potential effectiveness in treating conditions like arthritis and other inflammatory diseases. For instance, a study demonstrated that a derivative showed notable anti-inflammatory activity comparable to established medications like phenylbutazone .

Acetylcholinesterase Inhibition

Recent studies have identified derivatives of benzothiazine compounds as potent inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. For example, compounds derived from this compound displayed IC50 values in the low micromolar range, indicating strong inhibitory activity against this enzyme . This suggests that these compounds could be further explored for their neuroprotective properties.

Synthesis and Structural Insights

Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thiazine or benzothiazine derivatives. For example, one synthetic route involves the reaction of isothiocyanates with hydrazine derivatives followed by nucleophilic substitution reactions to yield target compounds . The structural characterization of these compounds is often confirmed using spectroscopic methods such as NMR and IR spectroscopy.

Structural Variability and Biological Activity

The structural diversity among benzothiazine derivatives contributes to their varied biological activities. Modifications at different positions on the benzothiazine ring can lead to changes in pharmacological profiles. For instance, the introduction of different substituents can enhance anti-inflammatory or neuroprotective activities, making these compounds valuable scaffolds in drug design .

Case Studies

Case Study: Anti-inflammatory Activity

In a controlled study involving Wistar rats, the administration of a specific derivative of this compound resulted in a significant reduction in edema compared to untreated controls. The study employed the carrageenan-induced edema model to evaluate efficacy, revealing that the compound's mechanism may involve inhibition of pro-inflammatory cytokines .

Case Study: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of benzothiazine derivatives against oxidative stress-induced neuronal damage. The study utilized cell lines exposed to oxidative agents and assessed cell viability post-treatment with various concentrations of the compound. Results indicated that certain derivatives not only inhibited acetylcholinesterase but also exhibited antioxidant properties, suggesting dual therapeutic potential for neurodegenerative disorders .

Propiedades

Número CAS |

190385-04-7 |

|---|---|

Fórmula molecular |

C11H13NOS |

Peso molecular |

207.29 g/mol |

Nombre IUPAC |

3-ethoxy-2-methyl-2H-1,4-benzothiazine |

InChI |

InChI=1S/C11H13NOS/c1-3-13-11-8(2)14-10-7-5-4-6-9(10)12-11/h4-8H,3H2,1-2H3 |

Clave InChI |

FTNHTEQLZMRODV-UHFFFAOYSA-N |

SMILES |

CCOC1=NC2=CC=CC=C2SC1C |

SMILES canónico |

CCOC1=NC2=CC=CC=C2SC1C |

Sinónimos |

2H-1,4-Benzothiazine,3-ethoxy-2-methyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.